Physical and chemical properties of Methyl 1,2,5-thiadiazole-3-carboxylate
Physical and chemical properties of Methyl 1,2,5-thiadiazole-3-carboxylate
<An In-depth Technical Guide to Methyl 1,2,5-Thiadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The 1,2,5-thiadiazole ring system is a key structural motif in various pharmacologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of Methyl 1,2,5-thiadiazole-3-carboxylate, offering insights into its synthesis, reactivity, and potential applications for professionals in drug discovery and development.
The unique arrangement of sulfur and nitrogen atoms within the thiadiazole ring imparts distinct electronic properties that influence the molecule's reactivity and biological interactions.[4][5] Understanding these fundamental characteristics is crucial for the rational design of novel therapeutics and advanced materials.
Molecular Structure and Physicochemical Properties
The structural integrity and biological activity of any compound are fundamentally dictated by its physical and chemical properties. This section outlines the key physicochemical parameters of Methyl 1,2,5-thiadiazole-3-carboxylate.
Table 1: Physicochemical Properties of Methyl 1,2,5-thiadiazole-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C4H4N2O2S | [6] |
| Molecular Weight | 144.15 g/mol | [6][7] |
| Appearance | Powder | [7] |
| Melting Point | 169-173 °C (decomposes) | [7] |
| CAS Number | 35293-35-1 | [8][9][10] |
Structural Elucidation and Spectroscopic Analysis
A thorough understanding of a molecule's structure is paramount for predicting its reactivity and interactions. Spectroscopic techniques provide the necessary insights for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of hydrogen atoms directly attached to the 1,2,5-thiadiazole ring in this compound, the ¹H NMR spectrum is primarily defined by the methyl ester group. A characteristic singlet is expected for the methyl protons.
-
¹³C NMR: The carbon atoms within the 1,2,5-thiadiazole ring typically resonate in the range of 130-160 ppm.[11] The carbonyl carbon of the ester group will appear further downfield.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 1,2,5-thiadiazole-3-carboxylate will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
C=O stretching of the ester group.
-
C-O stretching of the ester group.
-
Vibrations associated with the C=N and N-S bonds of the thiadiazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of Methyl 1,2,5-thiadiazole-3-carboxylate will show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis can provide valuable information about the molecule's stability and the connectivity of its atoms.[12]
Chemical Reactivity and Synthetic Pathways
The 1,2,5-thiadiazole ring is known for its high degree of aromaticity, which contributes to its thermal stability.[13][14] However, the ring can undergo cleavage under certain reductive or oxidative conditions.[14] The presence of the methyl ester group provides an additional site for chemical modification.
Key Reactions
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative can then be used in further synthetic transformations, such as amide bond formation.
-
Reduction: The ester group can be reduced to an alcohol. The thiadiazole ring itself can be cleaved under more powerful reducing conditions.[14]
-
Reactions at the Ring: The sulfur atom in the 1,2,5-thiadiazole ring can be oxidized to form a nonaromatic thiadiazole-1-oxide.[13][14]
Synthetic Approach: A Conceptual Workflow
The synthesis of 1,2,5-thiadiazole derivatives often involves the cyclization of a 1,2-diamine with a sulfur-containing reagent.[13] A common approach for constructing the 1,2,5-thiadiazole ring is through the reaction of a diamine with thionyl chloride.[13]
Caption: Conceptual workflow for the synthesis of Methyl 1,2,5-thiadiazole-3-carboxylate.
Applications in Drug Discovery and Development
Thiadiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][15][16][17][18] The 1,2,5-thiadiazole nucleus, in particular, is a component of several known drugs and compounds under investigation.[2]
The structural and electronic features of Methyl 1,2,5-thiadiazole-3-carboxylate make it an attractive starting point for the synthesis of novel drug candidates. The ester functionality can be readily converted to amides, hydrazides, or other functional groups to explore structure-activity relationships.[19]
Illustrative Reaction Scheme for Derivatization
The following diagram illustrates potential derivatization pathways for Methyl 1,2,5-thiadiazole-3-carboxylate, highlighting its utility as a versatile building block in medicinal chemistry.
Caption: Potential derivatization pathways for drug discovery applications.
Conclusion
Methyl 1,2,5-thiadiazole-3-carboxylate is a valuable heterocyclic compound with well-defined physical and chemical properties. Its stable aromatic core, coupled with a reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers significant potential as a scaffold for the design and synthesis of novel therapeutic agents. A thorough understanding of its reactivity and spectroscopic characteristics is essential for its effective utilization in research and development endeavors.
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